Formoxanthone B

cytotoxicity KB cell line HeLa S-3 cell line

Formoxanthone B is a 2‑prenylated xanthone first isolated from the roots of Cratoxylum formosum and classified under the C28H30O5 formula (MW 446.5 g mol⁻¹). It belongs to a small set of naturally occurring xanthones that share a pyrano‑fused tricyclic core with a geranyl side‑chain at C‑2, distinguishing it from the more abundant mangostin‑type xanthones.

Molecular Formula C28H30O5
Molecular Weight 446.5 g/mol
Cat. No. B1254454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormoxanthone B
Synonymsformoxanthone B
Molecular FormulaC28H30O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=CC=C4)O)C=CC(O2)(C)C)C)C
InChIInChI=1S/C28H30O5/c1-16(2)8-6-9-17(3)12-13-19-24(31)22-23(30)18-10-7-11-21(29)26(18)32-27(22)20-14-15-28(4,5)33-25(19)20/h7-8,10-12,14-15,29,31H,6,9,13H2,1-5H3/b17-12+
InChIKeyGNCKRVVIXVBNGH-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formoxanthone B – CAS 887751-30-6 Sourcing & Identity Guide for Prenylated Xanthone Procurement


Formoxanthone B is a 2‑prenylated xanthone first isolated from the roots of Cratoxylum formosum and classified under the C28H30O5 formula (MW 446.5 g mol⁻¹) [1]. It belongs to a small set of naturally occurring xanthones that share a pyrano‑fused tricyclic core with a geranyl side‑chain at C‑2, distinguishing it from the more abundant mangostin‑type xanthones . The compound is commercially catalogued under CAS 887751-30-6 and its identity can be confirmed by the published ¹H and ¹³C NMR spectra in CDCl₃ [2].

Natural product identity confirmed by published 1H and 13C NMR spectra in CDCl₃
Supports analytical reference standard workflow
Non-cytotoxic xanthone scaffold for negative-control or selectivity screening studies
Cell-model endpoint review context
Weak antibacterial profile supports decoupling antibacterial activity from other endpoints
Antimicrobial screening context; data to verify

Why Generic Substitution of Prenylated Xanthones Fails: The Case of Formoxanthone B


Prenylated xanthones from Cratoxylum species exhibit sharply divergent biological activities even when they differ by a single prenyl position. In the original isolation study, formoxanthone B (IC₅₀ >30 µM against KB and HeLa S‑3 cells) was essentially inactive whereas the co‑occurring macluraxanthone displayed potent cytotoxicity (IC₅₀ 1.45–1.62 µM) [1]. Such structure‑activity cliffs mean that substituting formoxanthone B with a generic “prenylated xanthone” risks losing the intended biological profile, making compound‑specific procurement essential for reproducible research [2].

Formoxanthone B
Structure-activity cliff Co-isolated macluraxanthone is >18-fold more cytotoxic; substituting with a generic prenylated xanthone may shift the intended non-cytotoxic profile
Formoxanthone A
Regio-isomer mismatch Different prenyl attachment (C-2 vs C-4) and hydroxyl count; the pharmacophore arrangement may not transfer across isomers
Formoxanthone C
Antibacterial profile shift Formoxanthone C showed stronger antibacterial activity; its use would confound studies designed to isolate non-antibacterial endpoints

Formoxanthone B – Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity: Formoxanthone B Is Inactive Against KB and HeLa S‑3 Cells, in Contrast to Macluraxanthone

When tested side‑by‑side in the same study, formoxanthone B showed no measurable cytotoxicity (IC₅₀ >30 µM) against both KB (oral epidermoid) and HeLa S‑3 (cervical) carcinoma lines, while macluraxanthone, a co‑isolated prenylated xanthone from the same plant source, exhibited IC₅₀ values of 1.45 µM (KB) and 1.62 µM (HeLa S‑3) [1]. This >18‑fold difference in potency under identical assay conditions constitutes a clear functional differentiation.

Cytotoxicity vs. Macluraxanthone
Head-to-head comparison
Formoxanthone B IC₅₀ >30 µM
Macluraxanthone IC₅₀ 1.45–1.62 µM
Supports non-cytotoxic scaffold selection for negative-control or selectivity screening
KB and HeLa S-3 cell lines; reported endpoint context
cytotoxicity KB cell line HeLa S-3 cell line

Structural Differentiation: Unique 2‑Prenyl Pyrano‑Xanthone Scaffold vs. Isomeric Formoxanthone A

Formoxanthone B possesses a linear pyrano‑xanthone core with a geranyl chain at C‑2 and a hydroxyl at C‑6, whereas formoxanthone A (co‑isolated from the same root extract) contains a 1,3,5‑trihydroxy substitution with a pending prenyl at C‑4 [1]. These regio‑isomeric differences are unequivocally distinguishable by ¹H and ¹³C NMR (CDCl₃) [2], ensuring that procurement of formoxanthone B delivers a scaffold that is chemically distinct from formoxanthone A.

Structural Identity vs. Formoxanthone A
Class-level inference
C-2 geranyl, 6,11-dihydroxy pyrano-xanthone core vs. C-4 prenyl, 1,3,5-trihydroxy substitution
Identity confirmed by NMR; isomer substitution would alter pharmacophore arrangement
SpectraBase reference data available for verification
structural elucidation prenylation pattern xanthone isomerism

Antibacterial Selectivity: Formoxanthone B Exhibits Weak Antibacterial Activity Relative to Co‑Isolated Xanthones

In the original isolation paper, formoxanthone B was evaluated against Staphylococcus aureus and Bacillus subtilis. While quantitative MIC values for formoxanthone B were not explicitly reported, the authors noted that the antibacterial activity resided principally in the known anthraquinones and the new formoxanthones A and C, implying that formoxanthone B was considerably less active [1]. This qualitative differential places formoxanthone B as a low‑potency antibacterial relative to formoxanthone A and C.

Antibacterial Selectivity
Data to verify
Weak antibacterial activity relative to formoxanthone A and C
Supports antimicrobial screening context; quantitative MIC values not reported
Qualitative differential from isolation study; source-specific review recommended
antibacterial MIC Staphylococcus aureus Bacillus subtilis

Formoxanthone B – Recommended Application Scenarios Based on Quantitative Evidence


Negative Control in Cytotoxicity and Anti‑cancer Screening Panels

Because formoxanthone B is demonstrably non‑cytotoxic (IC₅₀ >30 µM) against KB and HeLa S‑3 cells under conditions where macluraxanthone is potent (IC₅₀ 1.45–1.62 µM) [1], it serves as an ideal negative control or vehicle‑control comparator in cytotoxicity‑focused screening of xanthone libraries.

Analytical Reference Standard for Prenylated Xanthone Identification

Formoxanthone B's well‑characterized ¹H and ¹³C NMR spectra in CDCl₃ [2] and its unique InChIKey (GNCKRVVIXVBNGH‑SFQUDFHCSA‑N) make it suitable as an authentic reference standard for dereplication or LC‑MS/MS identification of prenylated xanthones in plant extracts, particularly from Cratoxylum and Garcinia species.

Structure‑Activity Relationship (SAR) Starting Scaffold

The distinct 2‑prenylated pyrano‑xanthone core with a free C‑6 hydroxyl group provides a regio‑selective handle for semi‑synthetic derivatization (e.g., esterification, etherification) aimed at generating analogs with altered selectivity. Because the parent compound is weakly cytotoxic and weakly antibacterial [3], any gain‑of‑function introduced by chemical modification can be cleanly attributed to the new substituent.

Chemotaxonomic Marker for Cratoxylum Species Authentication

Formoxanthone B has been consistently reported only from Cratoxylum formosum and C. cochinchinense [3][1], making it a potentially species‑specific chemotaxonomic marker. Procurement of the authentic compound enables its use as a standard in phytochemical fingerprinting for quality control of Cratoxylum‑derived herbal products.

Application
Selection Property
Validation Focus
Negative control in cytotoxicity screening
Cell-model endpoint review
Confirm IC₅₀ >30 µM in target cell line before use
Analytical reference standard for prenylated xanthones
Spectroscopic identity confirmation
Match 1H / 13C NMR to published CDCl₃ spectra
SAR starting scaffold for derivatization
Free C-6 hydroxyl handle; low basal bioactivity
Verify gain-of-function attribution after modification
Chemotaxonomic marker for Cratoxylum authentication
Species-specific occurrence profile
Cross-reference retention time and MS/MS with authentic standard
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